molecular formula C22H22N2O2S B2602296 2-(4-ethoxyphenyl)-4-(ethylthio)-7-methyl-5H-chromeno[2,3-d]pyrimidine CAS No. 872208-78-1

2-(4-ethoxyphenyl)-4-(ethylthio)-7-methyl-5H-chromeno[2,3-d]pyrimidine

Cat. No. B2602296
CAS RN: 872208-78-1
M. Wt: 378.49
InChI Key: TUCATKWBSRETIE-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-4-(ethylthio)-7-methyl-5H-chromeno[2,3-d]pyrimidine is a heterocyclic compound that has attracted significant attention due to its potential applications in medicinal chemistry. This compound belongs to the class of chromenopyrimidines and has shown promising results in various scientific studies.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-4-(ethylthio)-7-methyl-5H-chromeno[2,3-d]pyrimidine is not fully understood. However, it has been reported to inhibit the activity of various enzymes and signaling pathways involved in inflammation and cancer progression. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
2-(4-ethoxyphenyl)-4-(ethylthio)-7-methyl-5H-chromeno[2,3-d]pyrimidine has been reported to possess significant biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of various enzymes involved in inflammation. It has also been reported to possess significant antioxidant activity and reduce oxidative stress. In addition, it has been shown to induce apoptosis in cancer cells and inhibit cancer cell proliferation.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-ethoxyphenyl)-4-(ethylthio)-7-methyl-5H-chromeno[2,3-d]pyrimidine in lab experiments include its potential therapeutic applications, its ease of synthesis, and its relatively low cost. However, there are also some limitations associated with its use. For example, its mechanism of action is not fully understood, and its potential side effects are not well characterized.

Future Directions

There are several future directions for research on 2-(4-ethoxyphenyl)-4-(ethylthio)-7-methyl-5H-chromeno[2,3-d]pyrimidine. One potential direction is to investigate its potential applications in the treatment of other diseases such as neurodegenerative disorders and cardiovascular diseases. Another direction is to investigate its potential as a lead compound for the development of new drugs with improved efficacy and safety profiles. Finally, further studies are needed to elucidate its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 2-(4-ethoxyphenyl)-4-(ethylthio)-7-methyl-5H-chromeno[2,3-d]pyrimidine has been reported in several scientific studies. One of the most common methods involves the reaction of 4-ethoxyphenyl isothiocyanate with 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in a suitable solvent such as acetonitrile or ethanol. The resulting product is then treated with a suitable acid to obtain the final compound.

Scientific Research Applications

2-(4-ethoxyphenyl)-4-(ethylthio)-7-methyl-5H-chromeno[2,3-d]pyrimidine has shown potential applications in medicinal chemistry. It has been reported to possess significant anti-inflammatory, antioxidant, and anticancer activities. Several scientific studies have been conducted to investigate the potential therapeutic applications of this compound.

properties

IUPAC Name

2-(4-ethoxyphenyl)-4-ethylsulfanyl-7-methyl-5H-chromeno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2S/c1-4-25-17-9-7-15(8-10-17)20-23-21-18(22(24-20)27-5-2)13-16-12-14(3)6-11-19(16)26-21/h6-12H,4-5,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUCATKWBSRETIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C=CC(=C4)C)C(=N2)SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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